![molecular formula C32H25ClN4O7 B14770057 (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and multiple benzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-chloro-9H-purine, is synthesized through a series of reactions starting from simpler precursors like guanine or adenine.
Tetrahydrofuran Ring Construction: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring and subsequent benzoylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the chlorinated purine base, potentially converting it to a different functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the purine base.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine base makes it a candidate for studying nucleotide analogs and their interactions with enzymes and receptors. It can be used in assays to investigate the binding affinity and specificity of various biological targets.
Medicine
Medically, the compound holds potential as a therapeutic agent due to its structural similarity to nucleotides. It could be explored for antiviral or anticancer properties, particularly in the development of drugs that target specific enzymes involved in DNA or RNA synthesis.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it versatile for various applications.
作用机制
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. This can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately affecting cellular processes.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure but without the chloro group.
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-methyl-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro group in (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(6-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate makes it unique compared to its analogs. This chloro group can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and chemical properties.
属性
分子式 |
C32H25ClN4O7 |
|---|---|
分子量 |
613.0 g/mol |
IUPAC 名称 |
[(4R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23?,25?,31?,32-/m1/s1 |
InChI 键 |
LSZDBTSFULCQHJ-VAUKTIMUSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


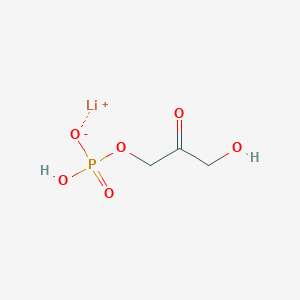
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
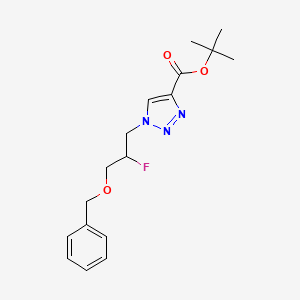
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
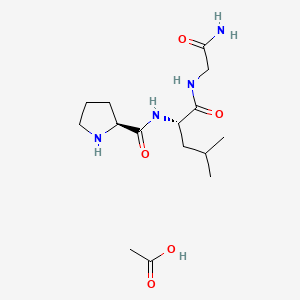
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
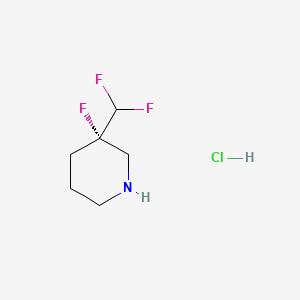
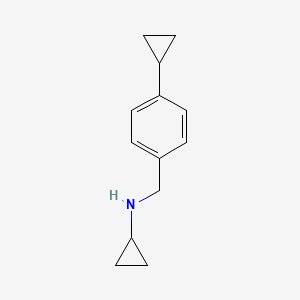
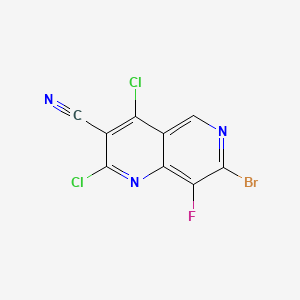

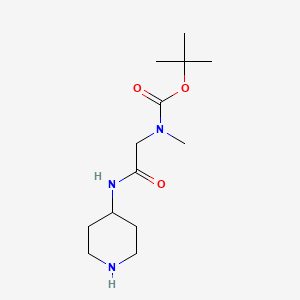

![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
